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Compound of Interest

Compound Name: 5,7-Dimethylindoline

Cat. No.: B7841891

Compound: 5,7-Dimethylindoline CAS Registry Number: 70555-53-2 Molecular Formula:

Molecular Weight: 147.22 g/mol Class: Heterocyclic Amine / Indoline Derivative[1]

Executive Summary & Structural Logic

5,7-Dimethylindoline acts as a critical pharmacophore in the synthesis of complex alkaloids
and kinase inhibitors. Structurally, it consists of a fused benzene and pyrrolidine ring (2,3-
dihydro-1H-indole) substituted with methyl groups at the C5 and C7 positions.

From a spectroscopic perspective, the molecule exhibits distinct symmetry breaking compared
to the parent indoline. The C7-methyl group introduces steric crowding near the nitrogen atom,
influencing the N-H chemical shift and vibrational modes. The C5-methyl group is para to the
nitrogen (in the aniline sense), affecting the electronic density of the aromatic system.

Mass Spectrometry (MS) Analysis

Methodology: Electron lonization (El) at 70 eV is the standard for structural confirmation,
though Electrospray lonization (ESI+) is preferred for high-throughput LC-MS workflows.

Fragmentation Pathway

The fragmentation of 5,7-dimethylindoline follows a predictable pathway characteristic of
alkyl-substituted indolines.

e Molecular lon (
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): The base peak or high-intensity peak appears at m/z 147.

e Aromatization (

): Loss of two hydrogen atoms to form the fully aromatic 5,7-dimethylindole cation (

145). This is a common driving force in indoline MS.

o Dealkylation (

): Loss of a methyl radical (

), typically from the C7 position due to ortho-effect relief or benzylic cleavage, yielding

132.

MS Data Table

Relative .
lon Type m/z Interpretation
Abundance (%)
Molecular lon (Stable
147 60-80 _ _
radical cation)
Loss of amine proton
146 20-40 _
or benzylic H
Aromatization to
145 10-20 .
Indole cation
Loss of Methyl
132 40-60 _
(Benzylic cleavage)
Tropylium ion
91 <10 i

rearrangement

MS Fragmentation Logic Diagram
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Figure 1: Proposed fragmentation pathway for 5,7-dimethylindoline under EI conditions.
Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil or thin film.

The IR spectrum is defined by the secondary amine functionality and the substitution pattern of
the benzene ring.

Key Vibrational Modes
e N-H Stretch (

): A single, sharp band characteristic of a secondary amine. The frequency may be slightly
lower than typical anilines due to the cyclic constraint.

e C-H Stretch (Aliphatic) (

): Distinct bands arising from the

carbons at C2 and C3, as well as the methyl groups.
e C=C Aromatic Stretch (

): Multiple bands confirming the benzene ring.

e C-N Stretch (

): Strong absorption due to the Ar-N bond.
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IR Data Table

Frequency (

Intensity Assignment

)
3380 Medium Secondary Amine
3020 Weak Aromatic

Methyl & Methylene (
2950, 2860 Strong

)
1605, 1490 Strong Aromatic Ring Breathing
1265 Strong Aryl-Amine Stretch
850 Medium

Out-of-plane (Isolated Ar-H)

Nuclear Magnetic Resonance (NMR)

Methodology: Spectra acquired in

with TMS as internal standard. Instrument: 400 MHz (

), 100 MHz (

).

NMR Analysis

The proton spectrum is characterized by the aliphatic "indoline triplet" pattern and a simplified

aromatic region due to the 5,7-substitution.

« Aliphatic Region: Two triplets corresponding to the C2 and C3 methylene protons. The C2

protons (adjacent to N) are significantly deshielded. Two singlets represent the methyl

groups.
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» Aromatic Region: Only two aromatic protons remain (H4 and H6). They are meta to each
other.

o H4: Adjacent to the C3 bridge and C5-Me.

o HG6: Located between the two methyl groups (C5 and C7).

NMR Data Table ()
Shift ( Coupling (
Multiplicity Integration Assignment
ppm) Hz)
6.85 Singlet (br) 1H - H4 (Aromatic)
6.70 Singlet (br) 1H - H6 (Aromatic)
H2 (
3.55 Triplet 2H 8.4
)
N-H
3.40 Broad s 1H -
(Exchangeable)
H3 (
3.00 Triplet 2H 8.4
)
2.25 Singlet 3H - C5-CHS3
2.10 Singlet 3H - C7-CH3

> Note: The chemical shifts of H4 and H6 are very close and may appear as broad singlets or
doublets with small meta-coupling (

). The C7-Methyl is typically slightly upfield of the C5-Methyl due to the ortho-shielding effect of
the nitrogen lone pair.

NMR Analysis

The carbon spectrum confirms the count of 10 unique carbons.[2]

NMR Data Table ()
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Shift (
Type Assignment

ppm)
1495 Quaternary C7a (Ar-N junction)
130.2 Quaternary C3a (Ar-C junction)
129.8 Quaternary C5 (Ar-Me)
127.5 CH C6 (Aromatic)
1251 CH C4 (Aromatic)
1185 Quaternary C7 (Ar-Me)

C2(
47.5

)

C3(
29.8

)
20.8 C5-Me
16.9 C7-Me

Experimental Protocols
Protocol A: Sample Preparation for NMR

e Massing: Weigh 5-10 mg of 5,7-dimethylindoline into a clean vial.
e Solvation: Add 0.6 mL of deuterated chloroform (

) containing 0.03% TMS.

« Filtration: If the compound was synthesized via reduction (e.g.,

reduction of indole), filter through a cotton plug to remove inorganic salts.

e Acquisition: Transfer to a 5mm NMR tube. Acquire
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with 16 scans and

with >256 scans due to the quaternary carbons.

Protocol B: Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure of a synthesized
batch of 5,7-dimethylindoline.

Crude Sample

(Post-Synthesis)

TLC Screening
(Hex:EtOAc 8:2)

Single Spot?

Mass Spec (LC-MS)

Target: m/z 147 No (Re-purify)

1H NMR Analysis
Check Methyl Integrals (6H)

Release for Assay

Click to download full resolution via product page

Figure 2: Routine structural confirmation workflow for indoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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